molecular formula C18H14FIS B1388489 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene CAS No. 898566-17-1

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene

Cat. No.: B1388489
CAS No.: 898566-17-1
M. Wt: 408.3 g/mol
InChI Key: MGXZKAYHSITHMW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene is a useful research compound. Its molecular formula is C18H14FIS and its molecular weight is 408.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FIS/c1-12-2-7-16(20)10-14(12)11-17-8-9-18(21-17)13-3-5-15(19)6-4-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXZKAYHSITHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672128
Record name 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898566-17-1
Record name 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898566-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-5-((5-iodo-2-methylphenyl)methyl)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898566171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

DCM (350 ml, 1 L/mol) was added to 91.7 g 5-iodo-2-methylbenzoic acid (91.7 g, 0.35 mol) and the resulting heterogeneous mixture stirred at 22° C. To the resulting mixture was then added thionyl chloride (42.5 g, 0.35 mol) via an addition funnel. The resulting mixture was warmed slowly to reflux temperature (over which time the mixture became a colorless solution and gas evolution was observed), then stirred for 1 hr, then cooled to 2° C. Aluminum chloride granules (56.0 g, 0.42 mol) were added to the resulting mixture, which was then stirred for 15 min at 2° C. A solution of 2-(4-fluorophenyl)thiophene (0.35 mol, 89.7% w/w) in DCM (0.5 L/mol) was then added via addition funnel over 10 minutes, allowing the temperature to rise during addition to 20° C. The resulting mixture was stirred at 20° C. for 2 hrs, then cooled to 2° C. Additional aluminum chloride granules (107.3 g, 0.805 mol) were added and the resulting mixture stirred for 15 min. Acetonitrile (210 ml, 0.6 L/mol) was added via addition funnel over 20 minutes at T≦20° C. Tetramethyldisiloxane (131.6 g, 0.98 mol) was then added via addition funnel over 5 minutes. The resulting mixture was slowly warmed to reflux temperature (42° C.), maintained at reflux for 3 hours, allowed to cool to 22° C. and then stirred for 16 hrs. Water (420 ml, 1.2 L/mol) was added over 30 minutes at T≦35° C. and the resulting mixture stirred strongly for 15 min. The resulting layers were separated, the organic layer washed with water (70 ml, 0.2 L/mol), then concentrated in vacuo at 50° C. to yield the title compound as a residue.
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.35 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
131.6 g
Type
reactant
Reaction Step Six
Quantity
91.7 g
Type
reactant
Reaction Step Seven
Name
Quantity
350 mL
Type
solvent
Reaction Step Seven
Name
Quantity
420 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
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2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
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2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Reactant of Route 4
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Reactant of Route 5
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2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Reactant of Route 6
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2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
Customer
Q & A

Q1: What is the in vitro efficacy of 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene against lung cancer cells?

A: The in vitro anticancer activity of 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene was evaluated against three human lung cancer cell lines: H20, H2227, and H69. [] While specific results like IC50 values are not detailed in the abstract, the research suggests that the compound exhibits potential as an anticancer agent against these cell lines. [] Further research, including detailed dose-response studies, is needed to confirm these initial findings and elucidate the mechanisms of action.

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